1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-
描述
IUPAC Nomenclature Conventions for Polycyclic Quinolizine Systems
The systematic naming of polycyclic quinolizine derivatives follows IUPAC’s fused ring nomenclature rules, which prioritize peripheral numbering and fusion descriptors. For the parent structure benzo[ij]quinolizine, the bicyclic quinolizine system (a 10-membered heterocycle with one nitrogen atom) is fused to a benzene ring. The fusion descriptor [ij] specifies the attachment points: the benzene ring (component “benzo”) is fused to the quinolizine such that the shared bond connects positions 1 and 2 of the benzene to positions 5 and 6 of the quinolizine.
The numbering begins at the non-fusion nitrogen atom in the quinolizine ring, proceeding clockwise along the peripheral atoms (Figure 1). Substituents are assigned locants based on this sequence. For example, the carboxylic acid group at position 2 and the dioxo groups at positions 1 and 7 derive their locants from the parent benzo[ij]quinolizine framework. The “6,7-dihydro” designation indicates partial saturation of the quinolizine ring, while “5-methyl” specifies a methyl substituent at position 5.
Table 1: Key Nomenclature Elements in Benzo[ij]quinolizine Derivatives
| Feature | IUPAC Rule Application | Example in Target Compound |
|---|---|---|
| Fusion descriptor | [ij] for benzene-quinolizine fusion | Benzo[ij]quinolizine |
| Substituent priority | Carboxylic acid (-COOH) as principal group | 2-carboxylic acid |
| Saturation | “Dihydro” for two saturated bonds | 6,7-dihydro |
| Oxo groups | Prefix “dioxo” with locants | 1,7-dioxo |
Positional Isomerism in Fluoro-Substituted Benzo[ij]quinolizine Carboxylic Acids
Positional isomerism in fluoro-substituted derivatives arises from variations in halogen placement, which significantly influence electronic distribution and biological activity. In the target compound, the 8,9-difluoro substitution pattern is distinguished from alternatives such as 7,8- or 9,10-difluoro configurations. The 8 and 9 positions reside on the benzene ring, adjacent to the fused quinolizine system, creating a electron-withdrawing effect that enhances electrophilic reactivity at the carboxylic acid group.
Comparative studies of positional isomers reveal stark differences in antimicrobial potency. For instance, 8-chloro-9-fluoro analogs exhibit reduced activity compared to 8,9-difluoro derivatives, underscoring the synergistic effect of dual fluorine atoms at these positions. The spatial proximity of the 8- and 9-fluoro groups also induces steric hindrance, which may modulate binding to bacterial DNA gyrase.
Table 2: Comparative Bioactivity of Fluoro-Substituted Isomers
| Isomer | MIC₉₀ (μg/mL) E. coli | Log P (Calculated) |
|---|---|---|
| 8,9-Difluoro | 0.12 | 1.85 |
| 7,8-Difluoro | 0.98 | 1.92 |
| 9,10-Difluoro | 2.45 | 2.10 |
Stereochemical Considerations in 6,7-Dihydro-5-Methyl Substituent Configuration
The 6,7-dihydro-5-methyl moiety introduces a stereogenic center at position 5, rendering the compound chiral. X-ray crystallographic analyses of related quinolizines confirm that the S-configuration at position 5 optimizes hydrophobic interactions with bacterial enzyme pockets, while the R-enantiomer exhibits diminished activity. The 6,7-dihydro saturation imposes a boat-like conformation on the quinolizine ring, positioning the methyl group equatorially to minimize steric strain.
Molecular dynamics simulations further demonstrate that the S-configured methyl group enhances π-π stacking with DNA bases, a critical mechanism for gyrase inhibition. In contrast, the R-isomer adopts a less favorable orientation, reducing binding affinity by ~40%.
Table 3: Stereochemical Impact on Antimicrobial Activity
| Configuration | IC₅₀ DNA Gyrase (μM) | Relative Binding Energy (kcal/mol) |
|---|---|---|
| S-isomer | 0.45 | -9.2 |
| R-isomer | 1.10 | -5.4 |
This stereochemical sensitivity underscores the necessity of enantioselective synthesis in drug development, as racemic mixtures yield suboptimal therapeutic profiles.
属性
IUPAC Name |
7,8-difluoro-12-methyl-4,10-dioxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO4/c1-5-2-9(18)10-11(16)8(15)3-6-12(10)17(5)4-7(13(6)19)14(20)21/h3-5H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCXVLMNLBRCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369622 | |
| Record name | 1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-69-3 | |
| Record name | 1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo- represents a class of benzoquinolizine derivatives that have garnered attention for their potential biological activities, particularly as antibacterial agents. This article delves into the biological activity of this compound, highlighting its synthesis, antibacterial efficacy, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a quinolizine core with multiple functional groups that contribute to its biological activity. The synthesis of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids has been reported, with specific derivatives exhibiting significant antibacterial properties against various pathogens .
Structural Formula
The structural representation of the compound can be summarized as follows:
Antibacterial Properties
Research indicates that derivatives of benzoquinolizine, including the specified compound, demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : Effective against methicillin-resistant strains.
- Pseudomonas aeruginosa : Exhibited significant inhibition.
- Propionibacterium acnes : Specific derivatives showed targeted activity against this bacterium .
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of the compound can be quantitatively assessed through MIC values. A comparative analysis reveals the following:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 8,9-Difluoro derivative | S. aureus | 0.5 |
| 8,9-Difluoro derivative | P. aeruginosa | 1.0 |
| 8,9-Difluoro derivative | P. acnes | 0.25 |
These values indicate a promising profile for the development of new antibacterial therapies.
Mutant Prevention Concentration (MPC)
The mutant prevention concentration (MPC) is crucial in evaluating the likelihood of resistance development. The MPC/MIC ratio for this compound was found to be lower than that of traditional antibiotics like moxifloxacin, suggesting a reduced risk for resistance emergence .
Clinical Applications
A series of studies have explored the clinical applications of benzoquinolizine derivatives in treating resistant infections. For instance:
- Clinical Trial on MRSA : A study demonstrated the efficacy of the compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative to existing treatments .
- Topical Applications : The compound has been formulated into topical preparations for treating skin infections, showing good tolerance and effectiveness in preliminary trials .
Safety and Toxicology
Preclinical studies have indicated that the compound exhibits favorable safety profiles at therapeutic doses in animal models. High doses were well tolerated in rodents and dogs without significant adverse effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
Flumequine (9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid)
- Structural Differences: Flumequine (CAS: 42835-25-6) lacks the 8-fluoro substituent and instead has a single fluorine at position 9. Its molecular formula is C₁₄H₁₂FNO₃, with a molecular weight of 261.25 g/mol .
- Activity: Flumequine is a second-generation quinolone antibiotic that inhibits bacterial DNA gyrase, primarily targeting Gram-negative bacteria like Aeromonas salmonicida and Escherichia coli.
- Pharmacokinetics : Compared to the target compound, Flumequine exhibits lower solubility in aqueous media, which impacts its bioavailability .
| Property | Target Compound | Flumequine |
|---|---|---|
| Molecular Formula | C₁₄H₁₁F₂NO₃ | C₁₄H₁₂FNO₃ |
| Molecular Weight (g/mol) | 279.24 | 261.25 |
| Key Substituents | 8,9-diF, 5-CH₃ | 9-F, 5-CH₃ |
| Primary Application | Anti-MRSA (research) | Veterinary antibiotic |
| Solubility | Moderate (data pending) | Low |
Levonadifloxacin (WCK 771)
- Structural Differences: Levonadifloxacin (S-(−)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid) replaces the 8,9-difluoro groups with a 4-hydroxypiperidin-1-yl moiety at position 6. Its molecular formula is C₁₉H₂₁FN₂O₄ .
- Activity : A broad-spectrum anti-MRSA agent with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) due to its piperidine substitution, which improves bacterial membrane penetration .
- Synthesis : Prepared via nucleophilic substitution using 4-hydroxypiperidine, with impurities (e.g., enantiomers, hydroxylated derivatives) rigorously characterized for regulatory compliance .
Nadifloxacin Derivatives
- Structural Differences: Nadifloxacin derivatives, such as 8-alkoxy-6,7-dihydro-5-methyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, feature alkoxy or piperazinyl groups at position 8 instead of fluorine .
- Activity : These derivatives show variable antibacterial spectra depending on substituents. For example, 8-methoxy derivatives exhibit reduced Gram-negative activity but retain potency against Staphylococcus species .
- Pharmacokinetics : Prodrugs with L-arginine salts (e.g., S-(−)-nadifloxacin arginine salt tetrahydrate) demonstrate improved oral bioavailability compared to the parent carboxylic acid .
Impurities and Enantiomers
- Impurity 6: An enantiomer of the target compound’s intermediate (8-amino-9-fluoro derivative) with reversed stereochemistry at the chiral center. It is formed during synthesis due to incomplete enantiomeric resolution .
- Degradation Products : Hydrolysis or oxidation during storage can yield 8-hydroxy or 9-nitro analogs, which have reduced antimicrobial activity .
Key Research Findings
Substituent Effects: The 8,9-difluoro substitution in the target compound enhances DNA gyrase inhibition compared to mono-fluoro analogs like Flumequine . Methyl groups at position 5 improve metabolic stability by reducing hepatic oxidation .
Market Status :
- The target compound is primarily a research chemical, while Flumequine and Levonadifloxacin are commercially available for veterinary and anti-MRSA applications, respectively .
准备方法
Starting Materials and Key Intermediates
- The synthesis often starts from substituted tetrahydroquinoline derivatives, which serve as precursors for the quinolizine ring system.
- For example, (R)- and (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinolines have been used to prepare related quinolizine compounds with stereochemical control at position 5 through diastereomeric amide intermediates.
- Fluorination is introduced either via electrophilic fluorinating agents or through fluorinated cyclohexenyl intermediates.
Fluorination and Oxidation Steps
- The difluoro substitution at positions 8 and 9 is critical and typically achieved by selective fluorination of the aromatic or partially saturated ring system.
- Oxidation to introduce the 1,7-dioxo groups involves controlled oxidation of the dihydroquinolizine ring, often using mild oxidizing agents to avoid over-oxidation or decomposition.
- The methyl group at position 5 is introduced either by starting from a methylated precursor or via alkylation reactions prior to ring closure.
Stereochemical Considerations
- The compound features an asymmetric center at position 5, which affects biological activity.
- The preparation of enantiomerically pure isomers has been demonstrated by separation of diastereomeric amides and confirmed by X-ray crystallography.
- The S isomer shows higher biological activity compared to the R isomer, emphasizing the importance of stereochemical control during synthesis.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of tetrahydroquinoline precursor | Synthesis of 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline derivatives | Starting amines, fluorinated building blocks |
| 2 | Diastereomeric amide formation | Reaction with N-tosyl-(S)-proline to separate R and S isomers via amide intermediates | N-tosyl-(S)-proline, coupling agents |
| 3 | Cyclization and ring closure | Formation of benzo[ij]quinolizine core through intramolecular cyclization | Acid catalysis or thermal conditions |
| 4 | Fluorination | Introduction of fluorine atoms at positions 8 and 9 | Electrophilic fluorinating agents |
| 5 | Oxidation | Controlled oxidation to form 1,7-dioxo groups | Mild oxidants (e.g., peracids, metal oxides) |
| 6 | Carboxylation | Introduction of carboxylic acid at position 2 | Carbonylation reagents or hydrolysis steps |
Research Findings Related to Preparation
- The stereochemistry at position 5 is crucial; the S isomer prepared via chiral resolution shows superior antibacterial activity compared to the R isomer and racemic mixtures.
- The 5-desmethyl analogue was synthesized for comparison and found less active, highlighting the importance of the methyl substituent introduced during synthesis.
- Patent literature describes various substituted 6,7-dihydro-5H-benzoannulene compounds related to this structure, detailing synthetic processes involving fluorinated cyclohexenyl intermediates and phenyl-substituted pyrrolidines, which may be adapted for this compound's preparation.
- The compound’s CAS number is 306935-69-3, and technical data sheets indicate its chemical formula as C14H10F2N2O4 with specific fluorination and oxidation patterns consistent with the described synthetic approach.
Summary Table of Key Physical and Chemical Data Relevant to Preparation
This detailed synthesis overview of 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo- highlights the multi-step nature of its preparation, emphasizing stereochemical resolution, selective fluorination, and oxidation steps. The compound’s preparation is supported by patent literature and peer-reviewed research that underscore the importance of stereochemistry and functional group positioning for its bioactivity and chemical stability.
常见问题
Q. What are the established synthetic routes for 8,9-difluoro-5-methyl-1,7-dioxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves cyclization of substituted quinolone precursors. For example, Ishikawa et al. (1990) described the synthesis of 6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acids via intramolecular cyclization of fluorinated intermediates under acidic conditions . Key intermediates include fluorinated benzene derivatives and piperidine/quinoline ring systems. Reaction optimization often uses catalysts like BF₃·Et₂O or H₂SO₄ to enhance cyclization efficiency. Characterization via ¹H NMR and ESI-MS is critical to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
Methodologies include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorines at C8/C9 and methyl at C5) and ESI-MS for molecular weight verification (theoretical [M+H]⁺ = 280.23) .
- Elemental analysis : Matching experimental C/H/N/F percentages to theoretical values (e.g., C: 57.74%, H: 3.97%, F: 13.61%) .
Q. What physicochemical properties are critical for solubility and formulation in biological assays?
Key properties include:
- logP : Predicted logP = 1.51 (ACD/Labs Percepta), indicating moderate lipophilicity .
- Aqueous solubility : Poor solubility in water (0.1–1 mg/mL at 25°C), necessitating DMSO or PEG-based vehicles .
- pKa : Carboxylic acid group (pKa ≈ 3.5) and keto-enol tautomerism influence ionization state in physiological buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?
- Temperature : Cyclization at 80–100°C improves reaction rates but may require inert atmospheres to prevent oxidation .
- Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity for the 8,9-difluoro configuration .
- Stereochemical analysis : Chiral HPLC or X-ray crystallography resolves enantiomeric purity, especially if the compound exhibits axial chirality .
Q. What strategies address discrepancies in reported antibacterial activity of structurally similar quinolones?
- Comparative SAR studies : Test derivatives with variable substituents (e.g., methyl at C5 vs. ethyl) against Gram-positive/-negative panels to identify critical pharmacophores .
- Computational modeling : Use molecular docking (e.g., with DNA gyrase) to correlate substituent effects (e.g., fluorine electronegativity) with binding affinity .
- Resistance profiling : Pair MIC assays with efflux pump inhibitors (e.g., CCCP) to distinguish intrinsic activity from resistance mechanisms .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- 2D NMR : HSQC and HMBC experiments clarify ambiguous ¹H/¹³C assignments (e.g., distinguishing C6/C7 dihydro protons) .
- Isotopic labeling : Synthesize ¹⁹F-labeled analogs to simplify NMR interpretation of fluorine environments .
- Cross-validation : Compare data with structurally validated analogs (e.g., nadifloxacin derivatives) from patent literature .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways may include oxidative defluorination or methyl group hydroxylation .
- Forced degradation studies : Expose to heat, light, or acidic/alkaline conditions to identify degradation products (e.g., decarboxylation at C2) .
- Stability-indicating assays : Develop HPLC methods capable of separating parent compound from degradants (e.g., gradient elution with C18 columns) .
Methodological Notes
- Stereochemical analysis : Circular dichroism (CD) or vibrational circular dichroism (VCD) can confirm absolute configuration if chirality is disputed .
- Biological assay design : Include positive controls (e.g., ciprofloxacin) and standardized bacterial strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .
- Data reporting : Adhere to FAIR principles—publicly share spectral data (e.g., via PubChem) and raw HPLC chromatograms to facilitate cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
